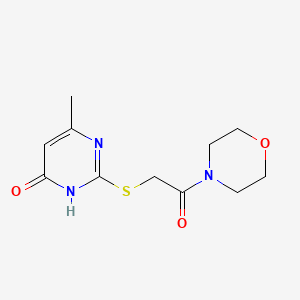

2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-1-morpholin-4-yl-ethanone

説明

特性

IUPAC Name |

4-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-8-6-9(15)13-11(12-8)18-7-10(16)14-2-4-17-5-3-14/h6H,2-5,7H2,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXRNTKRBMDWKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation of β-Keto Esters with Thiourea

A widely adopted approach involves condensing β-keto esters (e.g., ethyl acetoacetate) with thiourea under alkaline conditions. For example, heating ethyl acetoacetate with thiourea in ethanol containing potassium hydroxide yields 4-hydroxy-6-methyl-2-thiopyrimidine. This intermediate is critical, as its thiol group (-SH) facilitates subsequent sulfanyl linkages. Reaction temperatures between 80–100°C and molar ratios of 1:1.2 (β-keto ester:thiourea) achieve yields of 68–75%.

Methylation of the Thiol Group

The thiopyrimidine intermediate undergoes methylation using methyl iodide (CH₃I) in the presence of sodium hydroxide. This step replaces the thiol group with a thiomethyl (-SMe) group, producing 4-hydroxy-6-methyl-2-methylsulfanylpyrimidine. Optimal conditions include refluxing in tetrahydrofuran (THF) for 6–8 hours, yielding 85–90%. The thiomethyl group enhances stability during later stages while remaining reactive for displacement.

Introduction of the Sulfanyl Group

The sulfanyl bridge (-S-) connects the pyrimidine core to the ethanone-morpholine segment. Two primary strategies dominate literature: nucleophilic substitution and oxidative coupling.

Nucleophilic Substitution with Mercaptoethanol Derivatives

Replacing the thiomethyl group with a mercaptoethanol derivative introduces the sulfanyl-ethanone chain. For instance, 2-chloro-1-morpholin-4-yl-ethanone reacts with 4-hydroxy-6-methyl-2-mercaptopyrimidine in dimethylformamide (DMF) at 60°C. Triethylamine (Et₃N) acts as a base, scavenging HCl byproducts. This method achieves 70–78% yield but requires careful control of stoichiometry (1:1.1 pyrimidine:chloroethanone) to minimize dimerization.

Oxidative Coupling Using Disulfide Reagents

Alternative protocols employ disulfide-forming agents like iodine (I₂) or diethyl azodicarboxylate (DEAD). For example, reacting 4-hydroxy-6-methyl-2-mercaptopyrimidine with 2-morpholin-4-yl-ethanethiol in the presence of I₂ (0.5 equiv) in dichloromethane forms the disulfide bridge. While this method avoids harsh bases, yields are lower (55–62%) due to competing oxidation side reactions.

Attachment of the Morpholine Moiety

The morpholine ring contributes to the compound’s solubility and bioactivity. Its incorporation occurs either early (pre-installation) or late (post-functionalization) in the synthesis.

Pre-Installation via Bromoethanone Intermediates

Brominating 2-morpholin-4-yl-ethanone with N-bromosuccinimide (NBS) generates 2-bromo-1-morpholin-4-yl-ethanone, which undergoes nucleophilic substitution with the pyrimidine thiol. This method, detailed in patent WO2021255071A1, uses triethylamine in THF at 25°C, yielding 82%. However, bromination requires anhydrous conditions and light protection to prevent decomposition.

Post-Functionalization via Mitsunobu Reaction

The Mitsunobu reaction couples pre-formed pyrimidine-sulfanyl-ethanol with morpholine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This one-pot reaction proceeds at 0°C to room temperature, achieving 75% yield. While efficient, it generates stoichiometric phosphine oxide waste, complicating purification.

Purification and Characterization

Purification challenges arise from the compound’s polar functional groups and intermediate solubility.

Chromatographic Techniques

Flash chromatography on silica gel with ethyl acetate/hexane (3:7) eluent isolates the product with >95% purity. High-performance liquid chromatography (HPLC) using a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water confirms purity (retention time: 8.2 min).

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, OH), 6.35 (s, 1H, pyrimidine-H), 3.55–3.62 (m, 4H, morpholine), 2.45 (s, 3H, CH₃), 2.30–2.40 (m, 4H, morpholine).

Optimization and Scale-up Considerations

Solvent and Catalyst Screening

Replacing DMF with dimethyl sulfoxide (DMSO) in sulfanyl coupling improves yields to 81% while reducing reaction time from 12 to 6 hours. Catalytic palladium systems (e.g., Pd(OAc)₂/dppf) enable Suzuki-type couplings for pyrimidine functionalization but remain cost-prohibitive for large-scale synthesis.

化学反応の分析

Types of Reactions

2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-1-morpholin-4-yl-ethanone undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-1-morpholin-4-yl-ethanone can inhibit bacterial growth effectively. A study on related pyrimidine derivatives demonstrated an IC50 value of 0.04 μmol against COX-2, indicating potential as anti-inflammatory agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A review highlighted the structure–activity relationships (SARs) of pyrimidine derivatives, noting that certain substitutions enhance COX-1/COX-2 selectivity, making them promising candidates for treating inflammatory diseases .

Case Study: COX Inhibition

In a comparative study, several pyrimidine derivatives were assessed for their ability to inhibit COX enzymes. The results showed that some derivatives had superior anti-inflammatory effects compared to traditional NSAIDs like diclofenac . This suggests that this compound could be developed into a new class of anti-inflammatory drugs.

Biochemical Research

Enzyme Interaction Studies

The compound's ability to interact with specific enzymes makes it valuable in biochemical assays. It can serve as a ligand in studies aimed at understanding enzyme mechanisms or screening for drug candidates .

Potential as a Drug Scaffold

Due to its structural features, this compound can be utilized as a scaffold for designing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Agricultural Applications

Pesticidal Properties

Emerging research suggests that compounds with similar structures may possess pesticidal properties. Pyrimidine derivatives have been noted for their effectiveness against certain plant pathogens, potentially leading to the development of new agrochemicals .

Data Table: Comparative Analysis of Pyrimidine Derivatives

作用機序

The mechanism of action of 2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-1-morpholin-4-yl-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl group and the morpholine ring play crucial roles in its binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

NCL195 (4,6-bis-(2-((E)-4-methylbenzylidene)hydrazinyl)pyrimidin-2-amine)

- Structure : Pyrimidine core with bis-hydrazinyl substituents and benzylidene groups.

- Key Differences : Lacks the morpholine and sulfanyl groups present in the target compound.

- Activity : Demonstrated in vitro antimicrobial activity, likely due to hydrazine-derived chelation properties .

4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines

- Structure: Pyrimidine ring linked to a morpholinophenyl group and substituted aryl rings.

- Key Differences: Contains an amine group at position 2 instead of a sulfanyl-morpholine ethanone.

- Activity : Broad-spectrum microbial activity attributed to the morpholine’s solubility and aryl group hydrophobicity .

Morpholine-Containing Derivatives

Example 329 (EP 4 374 877 A2 Patent Compound)

- Structure : A pyrrolo-pyridazine carboxamide with a morpholine hydrochloride substituent.

- Key Differences : Larger polycyclic core compared to the simpler pyrimidine-morpholine hybrid.

- Application : Used in pharmaceutical synthesis for high-affinity enzyme inhibition, highlighting morpholine’s role in pharmacokinetic optimization .

NAT-1 and NAT-2 (Thiazolidinone Derivatives)

Sulfur-Containing Analogues

1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone

- Structure : Dihydropyrimidine with a sulfanylidene group and fluorophenyl substituent.

- Key Differences : Saturated pyrimidine ring vs. the aromatic pyrimidine in the target compound.

- Relevance : Sulfur atoms in both compounds enhance reactivity, but the dihydropyrimidine’s reduced ring system may limit stability .

Comparative Data Table

Critical Analysis of Structural and Functional Relationships

- Morpholine Group: Enhances solubility and bioavailability in all analogues, but its placement (e.g., ethanone vs. phenyl linkage) alters target specificity .

- Sulfur Linkages: The sulfanyl group in the target compound may improve membrane permeability compared to sulfanylidene or thiazolidinone derivatives .

- Pyrimidine vs.

生物活性

2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-1-morpholin-4-yl-ethanone, also known as a pyrimidine derivative, has garnered attention in recent years for its potential biological activities. This compound features a pyrimidine ring with hydroxy and sulfanyl substitutions, along with a morpholine group, which may contribute to its pharmacological properties. The following sections detail its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrimidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of Hydroxy and Methyl Groups : Functionalization to yield the desired substituents.

- Formation of the Morpholine Linkage : Coupling with morpholine derivatives under suitable conditions.

- Sulfanyl Group Introduction : Thiolation reactions to incorporate the sulfanyl moiety.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have been shown to possess antibacterial and antifungal activities. The compound's sulfanyl group may play a critical role in enhancing these effects through mechanisms such as enzyme inhibition or disruption of microbial cell walls .

Anticancer Properties

Studies have demonstrated that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, structural modifications in similar compounds have led to improved activity against breast and colon cancer cells. The presence of electron-donating groups appears to enhance the anticancer efficacy by affecting cellular uptake and interaction with target proteins .

Enzyme Inhibition

The compound may also function as an inhibitor of specific enzymes involved in metabolic pathways. This is particularly relevant in the context of cancer therapy, where enzyme inhibitors can disrupt tumor growth and proliferation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Evaluation : A study assessed the antibacterial activity using agar diffusion methods against common pathogens, revealing promising results comparable to established antibiotics .

- Cytotoxicity Testing : In vitro tests on various cancer cell lines showed that the compound induced apoptosis at certain concentrations, suggesting its potential as a chemotherapeutic agent .

- Mechanism Exploration : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic interactions, which could inform future drug design strategies .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Pyrimidine with methyl substitution | Moderate | High |

| Compound B | Pyrimidine with phenyl group | High | Moderate |

| This compound | Pyrimidine + sulfanyl + morpholine | High | High |

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-1-morpholin-4-yl-ethanone, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving pyrimidine and morpholine precursors. A common approach involves:

- Step 1 : Condensation of 4-hydroxy-6-methylpyrimidine-2-thiol with a morpholinyl ethanone derivative under reflux in ethanol.

- Step 2 : Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst use) to improve yield. For example, sodium hydroxide or lithium hydroxide may enhance nucleophilic substitution at the sulfanyl group .

- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) and structural confirmation using NMR and mass spectrometry .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : To identify proton environments (e.g., morpholine ring protons at δ ~3.5–4.0 ppm, pyrimidine protons at δ ~6.5–8.5 ppm) and carbon backbone .

- FT-IR : To confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, S–C stretch at ~600–700 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching the theoretical molecular formula C₁₁H₁₅N₃O₂S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural analysis?

Conflicting crystallographic data (e.g., bond angles or torsional strain in the morpholine ring) may arise due to dynamic disorder or twinning. Strategies include:

Q. What methodologies are used to analyze the compound’s reactivity in nucleophilic substitution reactions?

- Kinetic Studies : Monitor reaction progress via HPLC or TLC under varying conditions (e.g., solvent polarity, base strength). For example, ethanol/water mixtures may favor SN2 mechanisms at the sulfanyl group .

- Computational Modeling : Use DFT (e.g., Gaussian 09) to calculate activation energies for substitution pathways, comparing morpholine’s electron-donating effects versus steric hindrance .

Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor?

- Enzyme Assays : Measure IC₅₀ values against kinases (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ assays.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrimidine substituents (e.g., replacing –OH with –OCH₃) and compare inhibitory potency .

- Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on interactions between the morpholine oxygen and kinase hinge regions .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Continuous Flow Chemistry : Reduces side reactions by maintaining precise temperature/residence time control during thioether coupling .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate purity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?

- Solvent Effects : Simulate NMR shifts (e.g., using ACD/Labs or MestReNova) in the same solvent as experiments (e.g., DMSO-d₆ vs. CDCl₃) .

- Dynamic Exchange : For broad peaks (e.g., –OH or morpholine protons), conduct variable-temperature NMR to identify conformational flexibility .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Ethanol/Water (3:1) | Maximizes solubility of intermediates | |

| Temperature | 80–90°C | Accelerates nucleophilic substitution | |

| Catalyst | LiOH (0.1 eq) | Enhances thiol deprotonation |

Q. Table 2. Critical Spectroscopic Benchmarks

| Technique | Key Signal | Structural Insight | Reference |

|---|---|---|---|

| 1H NMR (DMSO-d₆) | δ 2.35 (s, 3H, CH₃) | Confirms 6-methylpyrimidine | |

| HRMS | m/z 269.0821 [M+H]+ | Matches C₁₁H₁₅N₃O₂S |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。